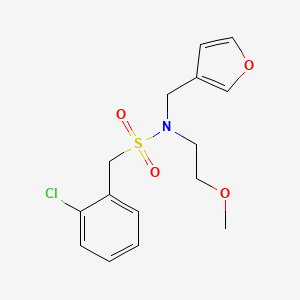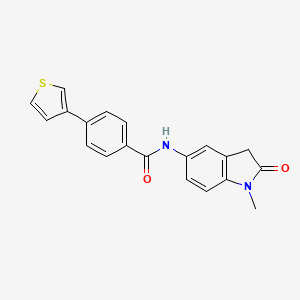
N-(1-methyl-2-oxoindolin-5-yl)-4-(thiophen-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-methyl-2-oxoindolin-5-yl)-4-(thiophen-3-yl)benzamide, also known as MI-773, is a small molecule inhibitor of the MDM2-p53 interaction. The MDM2-p53 interaction is a critical regulatory pathway in the cell cycle, and its inhibition by MI-773 has been shown to have potential therapeutic applications in cancer treatment.
Scientific Research Applications
Anticancer Activity :
- Alafeefy et al. (2015) synthesized derivatives of N-(1-methyl-2-oxoindolin-5-yl)-4-(thiophen-3-yl)benzamide, showing significant antitumor activity against multiple cancer cell lines, suggesting its potential as a potent anticancer agent Alafeefy et al., 2015.
- Ravinaik et al. (2021) reported that substituted derivatives of this compound exhibited moderate to excellent anticancer activity against various cancer cell lines, indicating its promising role in cancer treatment Ravinaik et al., 2021.
Antimicrobial Activity :
- Patel and Dhameliya (2010) synthesized derivatives showing potent antibacterial and antifungal activities, pointing towards its use as a prospective antimicrobial agent Patel & Dhameliya, 2010.
- Zadrazilova et al. (2015) assessed substituted derivatives for their bactericidal effects against MRSA, indicating its potential in combating antibiotic-resistant bacteria Zadrazilova et al., 2015.
Chemical Synthesis and Characterization :
- Aouine et al. (2011) synthesized and characterized novel derivatives with potential application in corrosion inhibition for mild steel in acidic media Aouine et al., 2011.
- Ravikumar et al. (2015) reported on the crystal structure and chemical behavior of oxoindole-linked α-alkoxy-β-amino acid derivatives, contributing to the understanding of this compound's chemical properties Ravikumar et al., 2015.
properties
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)-4-thiophen-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-22-18-7-6-17(10-16(18)11-19(22)23)21-20(24)14-4-2-13(3-5-14)15-8-9-25-12-15/h2-10,12H,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHUVVRJMJYVRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-2-oxoindolin-5-yl)-4-(thiophen-3-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((4-phenethyl-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2796415.png)
![N-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2796416.png)

![3-(2-Fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2796418.png)

![N-[cyano(thiophen-3-yl)methyl]-3-ethoxybenzamide](/img/structure/B2796421.png)
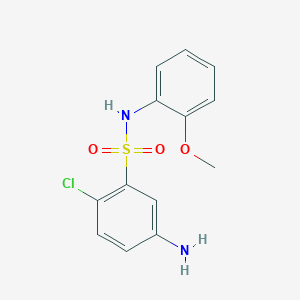
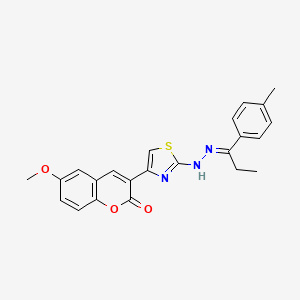
![Ethyl 4-(3-([1,1'-biphenyl]-4-yloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2796428.png)
![5-bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2796429.png)
![N-(2,6-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2796430.png)
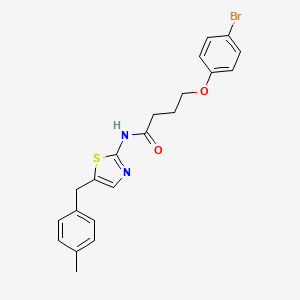
![methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B2796434.png)
